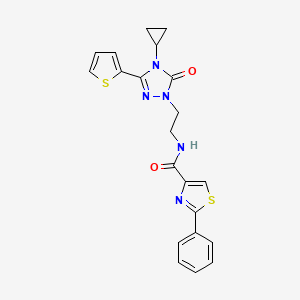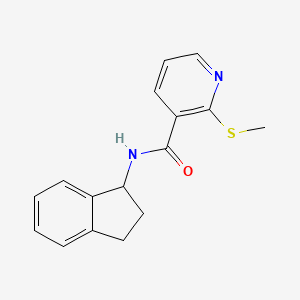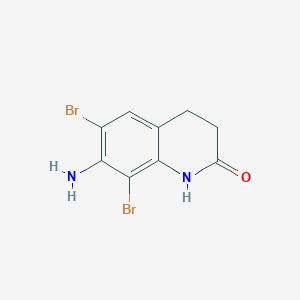
7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one: is a chemical compound with the molecular formula C9H8Br2N2O and a molecular weight of 319.98 g/mol This compound is characterized by the presence of two bromine atoms, an amino group, and a tetrahydroquinolinone core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one typically involves the bromination of a quinolinone precursor followed by the introduction of an amino group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less substituted quinolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols are commonly used under basic or neutral conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Debrominated quinolinone derivatives.
Substitution: Amino, thio, or alkoxy-substituted quinolinone derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding due to its unique structural features .
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties .
Industry: The compound’s brominated structure makes it useful in materials science for the development of flame retardants and other specialty chemicals .
作用机制
The exact mechanism of action of 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the amino and bromine groups allows for hydrogen bonding and halogen interactions, which can influence the compound’s binding affinity and specificity .
相似化合物的比较
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Similar structure but with a fluorine atom instead of bromine.
7-Amino-6,8-dichloro-1,2,3,4-tetrahydroquinolin-2-one: Contains chlorine atoms instead of bromine.
7-Amino-6,8-diiodo-1,2,3,4-tetrahydroquinolin-2-one: Contains iodine atoms instead of bromine.
Uniqueness: The presence of bromine atoms in 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one imparts unique chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance the compound’s interactions with biological targets and influence its pharmacokinetic properties .
属性
IUPAC Name |
7-amino-6,8-dibromo-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2O/c10-5-3-4-1-2-6(14)13-9(4)7(11)8(5)12/h3H,1-2,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVUHWUNSKNKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C(=C(C=C21)Br)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2945233.png)
![tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate](/img/structure/B2945234.png)
![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2945239.png)
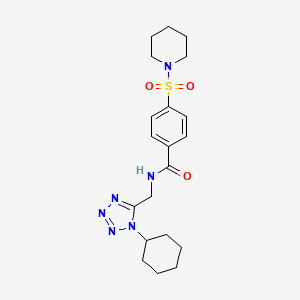
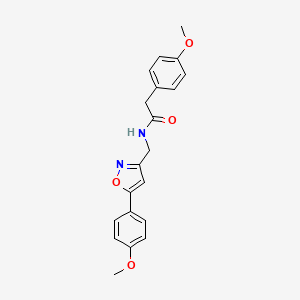
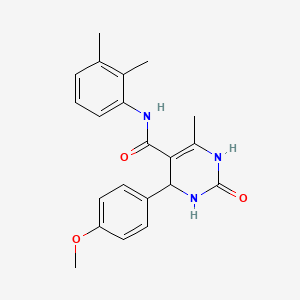

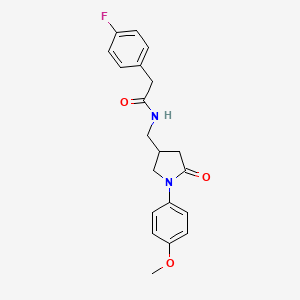

![4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2945248.png)
![1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2945249.png)
![2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B2945252.png)
